(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

Overview

Description

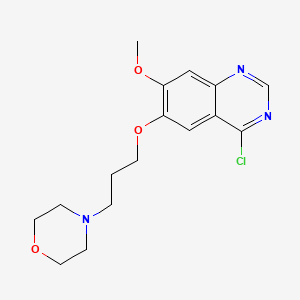

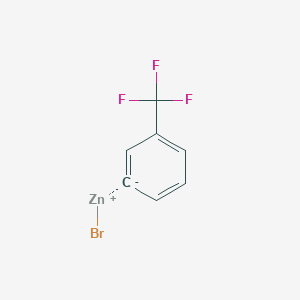

“(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF” is a chemical compound with the CAS Number: 199465-55-9 . It has a molecular weight of 290.4 . The IUPAC name for this compound is (3-(trifluoromethyl)phenyl)zinc(II) bromide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q;;+1/p-1 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature between 28 C .Scientific Research Applications

Synthesis Applications

(3-(Trifluoromethyl)phenyl)zinc bromide has been utilized as a reagent in the trifluoromethylation of carbonyl compounds, showcasing its role as a trifluoromethyl anion source for producing trifluoromethylated alcohol products. Additionally, it serves as a difluorocarbene source for gem-difluoroolefination of carbonyl compounds and for gem-difluorocyclization of alkenes or alkynes, demonstrating its versatility in organic synthesis and functional group transformations.

Materials Science and Coordination Chemistry

Research on zinc complexes, such as those with antipodal beta-tetrasubstituted meso-tetraphenylporphyrin, highlights the effect of trifluoromethyl groups on the electronic and structural properties of macrocycles. These studies reveal how trifluoromethyl groups influence redox potentials and macrocyclic distortion, impacting the design of materials for electronic and photonic applications (Y. Terazono, B. Patrick, D. Dolphin, 2002).

Catalysis

In catalysis, (3-(Trifluoromethyl)phenyl)zinc bromide derivatives have been explored for their catalytic activities, such as in the conversion of epoxides and carbon dioxide into cyclic carbonates. The electronic properties of substituents on zinc porphyrin catalysts were found to significantly influence their Lewis acidity and, consequently, their catalytic activity, shedding light on the design principles for more efficient catalysts (Chihiro Maeda, Sota Sasaki, T. Ema, 2017).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, zinc(II) coordination polymers with mixed ligands have been shown to exhibit selective sorption properties and fluorescence sensing capabilities. This underscores the potential of (3-(Trifluoromethyl)phenyl)zinc bromide in the development of materials for selective gas adsorption and sensing applications, offering new avenues for environmental monitoring and analysis (J. Hua, Yue Zhao, Yan-shang Kang, Yi Lu, Wei‐Yin Sun, 2015).

Safety and Hazards

The safety information for “(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF” includes several hazard statements: H225, H302, H314, H335, H351 . These codes represent specific hazards associated with the compound. For example, H225 indicates that the compound is highly flammable, while H314 means it causes severe skin burns and eye damage . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

Target of Action

(3-(Trifluoromethyl)phenyl)zinc bromide is a chemical compound used in various organic synthesis reactions . The primary targets of this compound are the organic substrates in these reactions .

Mode of Action

The compound acts as a reagent in organic synthesis, contributing to the formation of carbon-carbon bonds . It interacts with its targets through a process known as transmetalation, where it transfers its organic group to another metal species .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide range of complex organic molecules for various applications, including pharmaceuticals and materials science .

Action Environment

The efficacy and stability of (3-(Trifluoromethyl)phenyl)zinc bromide can be influenced by various environmental factors. These include the temperature and solvent used in the reaction, as well as the presence of other reagents . For example, it is typically stored at temperatures between 2-8°C to maintain its stability .

properties

IUPAC Name |

bromozinc(1+);trifluoromethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFUINFVZNINMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)

![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)